ZNF143 Inhibitory Potency: YPC-22026 Demonstrates Quantified Target Engagement with IC50 = 9.0 μM
YPC-22026 inhibits zinc-finger protein 143 (ZNF143) activity with an IC50 value of 9.0 μM . The parent compound YPC-21661 was reported to inhibit ZNF143 promoter activity and down-regulate ZNF143-regulated genes, but a direct biochemical IC50 for ZNF143 inhibition by YPC-21661 was not reported in the primary publication [1]; cross-study comparison of direct target engagement potency is therefore not feasible with available data. Among other 1,3,4-oxadiazole derivatives bearing the 5-[2-(trifluoromethoxy)phenyl] substituent, no ZNF143 inhibitory activity has been reported [2], indicating that the pyridin-3-ylethynyl substitution at C2 is a critical determinant of ZNF143 targeting specificity.
| Evidence Dimension | ZNF143 inhibition (IC50) |
|---|---|
| Target Compound Data | 9.0 μM |
| Comparator Or Baseline | YPC-21661: Not reported for direct ZNF143 biochemical inhibition; Other 2-(trifluoromethoxy)phenyl-1,3,4-oxadiazoles (e.g., 2-methyl-, 2-chloro-6-methyl-pyridin-4-yl-, CFTR-targeting series): No ZNF143 activity reported |
| Quantified Difference | Only compound in its substitution class with reported ZNF143 inhibitory activity |
| Conditions | Biochemical assay (source publication methodology) |
Why This Matters
This quantifies target engagement for mechanism-of-action validation; procurement of alternative 1,3,4-oxadiazoles with similar substituents would yield compounds with no documented ZNF143 activity.
- [1] Haibara H, Yamazaki R, Nishiyama Y, Ono M, Kobayashi T, Hokkyo-Itagaki A, Nishisaka F, Nishiyama H, Kurita A, Matsuzaki T, Izumi H, Kohno K. YPC-21661 and YPC-22026, novel small molecules, inhibit ZNF143 activity in vitro and in vivo. Cancer Sci. 2017;108(5):1042-1048. View Source
- [2] Russell MGN, Doyle KJ. COMPOUNDS, COMPOSITIONS AND METHODS COMPRISING 1,3,4-OXADIAZOLE DERIVATIVES. US Patent Application 20120136003, 2012. View Source
